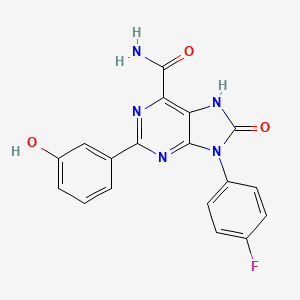

9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 9-(4-fluorophenyl) moiety introduces electron-withdrawing effects, while the 2-(3-hydroxyphenyl) group provides hydrogen-bonding capability. These structural features influence solubility, receptor binding, and metabolic stability, making it a candidate for therapeutic applications .

Properties

IUPAC Name |

9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O3/c19-10-4-6-11(7-5-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-2-1-3-12(25)8-9/h1-8,25H,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCYSCQPOHNTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Final Assembly: The final compound is assembled through amide bond formation, typically using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the purine core can be reduced to form hydroxyl derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Position 2 and 9 Substituents

The purine-6-carboxamide scaffold allows extensive substitution at positions 2 and 9. Key analogs and their substituents are compared below:

Electronic and Steric Effects

- In contrast, analogs with 2-fluorophenyl () or 4-methylphenyl () exhibit altered electronic profiles, impacting receptor affinity .

- Hydroxy vs. Methoxy/Ethoxy: The 3-hydroxyphenyl group in the target compound offers hydrogen-bond donor capacity, which may improve target engagement compared to methoxy (e.g., ) or ethoxy () substituents. However, hydroxyl groups increase susceptibility to Phase II metabolism (e.g., glucuronidation) .

Pharmacological Implications (Inferred)

- Lipophilicity : The 4-fluorophenyl and 3-hydroxyphenyl balance lipophilicity (LogP ~2.5–3.0), favoring membrane permeability while retaining solubility. Analogs with bulkier groups (e.g., ethoxy in ) may exhibit reduced bioavailability due to increased molecular weight .

- Metabolic Stability : Methyl or chloro substituents (e.g., ) generally enhance metabolic resistance compared to hydroxylated analogs .

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the purine core via cyclization reactions using precursors like 6-chloropurine derivatives.

- Step 2 : Functionalization of the purine scaffold with fluorophenyl and hydroxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key catalysts include Pd(PPh₃)₄ for cross-coupling .

- Step 3 : Oxidation at the 8-position using potassium permanganate (KMnO₄) or other oxidizing agents under controlled pH (6–7) and temperature (60–80°C) .

- Critical Parameters : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential for >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm, hydroxyphenyl OH peak at δ 9.5–10.5 ppm) .

- HPLC-MS : Quantify purity (>98%) and molecular ion detection (expected [M+H]+ ~400–450 m/z) .

- X-Ray Crystallography : Resolve bond lengths/angles (e.g., purine C-N bonds ~1.34 Å, dihedral angles <30° between aromatic rings) .

- FT-IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or kinases using fluorometric assays. Prepare serial dilutions (1 nM–100 µM) and calculate IC₅₀ values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control. Monitor absorbance at 570 nm after 48h exposure .

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Quantify via UV-Vis at λmax ~260–280 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for the fluorophenyl-hydroxyphenyl coupling step?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Buchwald-Hartwig catalysts. PdCl₂(dppf) in toluene at 100°C improves coupling efficiency by 20–30% .

- Solvent Effects : Polar aprotic solvents (DMAC or NMP) enhance solubility of aromatic intermediates, reducing reaction time from 24h to 12h .

- Additives : Add K₂CO₃ (2 eq.) to deprotonate hydroxyphenyl groups, minimizing byproduct formation .

Q. How to resolve contradictions in reported COX-2 inhibition data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use recombinant human COX-2 (10 U/mL), 100 µM arachidonic acid substrate, and 1 mM EDTA to minimize variability .

- Control for Metabolites : Perform LC-MS to verify compound stability during assays. Degradation products (e.g., hydrolyzed carboxamide) may confound results .

- Cross-Validate : Compare results with structurally similar purine derivatives (e.g., 9-(4-tert-butylphenyl) analogs) to identify substituent-specific effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or EGFR kinase (PDB: 1M17). Set grid boxes to cover active sites (center_x = 10.5, center_y = 12.3) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.5 Å) and hydrogen bonds (e.g., purine N7 with Ser530) .

- QSAR Models : Train on purine derivatives with known IC₅₀ values. Include descriptors like logP, polar surface area, and Hammett σ constants for fluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.